molecular formula C8H4F4N2O B15205151 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B15205151
M. Wt: 220.12 g/mol
InChI Key: BBSCHGWLYGNQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects due to the presence of fluorine atoms. These properties make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method involves the reaction of 4-(trifluoromethoxy)aniline with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in specific interactions that are not possible with non-fluorinated analogs.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • 5-Fluoro-4-methoxy-2-(trifluoromethoxy)benzoic acid
  • 5-Fluoro-4-methoxy-2-(trifluoromethoxy)benzenemethanol

Uniqueness

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is unique due to the combination of fluorine atoms and the benzimidazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The presence of multiple fluorine atoms also increases its potential for specific interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H4F4N2O

Molecular Weight

220.12 g/mol

IUPAC Name

5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4F4N2O/c9-4-1-2-5-6(14-3-13-5)7(4)15-8(10,11)12/h1-3H,(H,13,14)

InChI Key

BBSCHGWLYGNQPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)OC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.